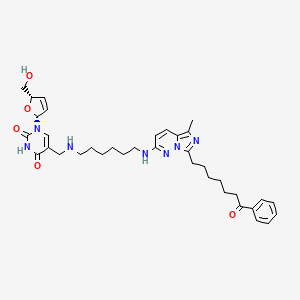
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification in its structure, particularly the didehydro and deoxy modifications, imparts unique properties that make it of interest in various scientific research fields.
Preparation Methods
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- involves multiple steps. The synthetic route typically starts with the preparation of the thymidine core, followed by the introduction of the didehydro and deoxy modifications. The final steps involve the attachment of the imidazo(1,5-b)pyridazin-2-yl group and the phenylheptyl side chain. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair. The pathways affected by this compound are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
Azidothymidine (AZT): Used in the treatment of HIV infection.
5-Ethynyl-2’-deoxyuridine (EdU): Used to assay DNA synthesis in cell culture.
Radiolabeled thymidine (TdR): Used in cell proliferation assays. Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- is unique due to its specific structural modifications, which confer distinct biological activities and research applications.
Biological Activity
Thymidine, specifically the compound 2',3'-didehydro-3'-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- , is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.
The compound is categorized as a dideoxynucleoside analog, with the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 224.21 g/mol |
| CAS Number | 3056-17-5 |
| Synonyms | Stavudine, d4T |
Thymidine analogs like this compound primarily exhibit their biological activity through the inhibition of viral replication. The mechanism involves:
- Inhibition of Reverse Transcriptase : The compound acts as a substrate for reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. By incorporating into viral DNA, it prevents further elongation and effectively halts viral replication .
- Antitumor Activity : Research indicates that similar thymidine analogs can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms. This activity is particularly relevant in hematological malignancies .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Antiviral Activity
In vitro studies have shown that this thymidine analog demonstrates significant antiviral activity against HIV. For instance:
- A study reported that the compound inhibits HIV replication with an IC₅₀ (half-maximal inhibitory concentration) in the low nanomolar range .
Anticancer Activity
Research has also highlighted its potential in cancer therapy:
- A case study involving leukemia cells demonstrated that treatment with this compound led to a marked reduction in cell viability, suggesting its potential use as an anticancer agent .
Case Studies
- HIV Treatment : In clinical trials involving patients with HIV, the compound was administered alongside other antiretroviral therapies. Results indicated a significant reduction in viral load and improved immune function in treated patients compared to controls .
- Cancer Therapy : In a phase II trial for patients with acute myeloid leukemia (AML), patients receiving this thymidine analog showed improved overall survival rates and response rates compared to historical controls treated with standard chemotherapy .
Properties
CAS No. |
210469-30-0 |
|---|---|
Molecular Formula |
C36H47N7O5 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C36H47N7O5/c1-26-30-18-19-32(41-43(30)33(39-26)16-10-3-2-9-15-31(45)27-13-7-6-8-14-27)38-22-12-5-4-11-21-37-23-28-24-42(36(47)40-35(28)46)34-20-17-29(25-44)48-34/h6-8,13-14,17-20,24,29,34,37,44H,2-5,9-12,15-16,21-23,25H2,1H3,(H,38,41)(H,40,46,47)/t29-,34+/m0/s1 |
InChI Key |
ZPGKIULTPOIEHD-ZBWWXOROSA-N |
Isomeric SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
Canonical SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















